molecular formula C20H21ClFNO3S B588194 p-Fluoro Prasugrel-d4 Hydrochloride CAS No. 1794753-98-2

p-Fluoro Prasugrel-d4 Hydrochloride

Cat. No. B588194
CAS RN: 1794753-98-2
M. Wt: 413.925
InChI Key: VORROWWIWNJHRE-OAIJHCBKSA-N
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Description

P-Fluoro Prasugrel-d4 Hydrochloride is the labelled analogue of p-Fluoro Prasugrel . It is a positional isomeric impurity of the antiplatelet agent, Prasugrel . The molecular formula is C20H17D4ClFNO3S and the molecular weight is 413.93 .


Molecular Structure Analysis

The IUPAC name for p-Fluoro Prasugrel-d4 Hydrochloride is [5-[2-cyclopropyl-2-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride . The molecular structure analysis would require more specific tools such as NMR solvents which can be used to study the structure .

Mechanism of Action

Prasugrel is a P2Y12 platelet inhibitor . It inhibits ADP-induced platelet aggregation more rapidly and more consistently in healthy volunteers and in patients with coronary artery disease . It is presumed that p-Fluoro Prasugrel-d4 Hydrochloride would have a similar mechanism of action.

Safety and Hazards

Prasugrel is harmful if swallowed and causes damage to organs . It may cause damage to organs through prolonged or repeated exposure . Specific safety and hazard information for p-Fluoro Prasugrel-d4 Hydrochloride is not detailed in the available resources.

Future Directions

Robust antiplatelet therapy with Prasugrel may prevent thromboembolic complications . The routine use of Prasugrel and aspirin for flow diverter-implanted patients possibly contributed to a low rate of thromboembolic complications and low risk of hemorrhagic complications . This suggests potential future directions for the use of p-Fluoro Prasugrel-d4 Hydrochloride in similar contexts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of p-Fluoro Prasugrel-d4 Hydrochloride involves the substitution of a deuterium atom for a hydrogen atom at the para position of Prasugrel Hydrochloride and the introduction of a fluorine atom at the same position. This can be achieved by a series of reactions involving the starting material, Prasugrel Hydrochloride.", "Starting Materials": [ "Prasugrel Hydrochloride", "Deuterium oxide", "Fluorine gas", "Sodium hydride", "Dimethylformamide", "Acetonitrile", "Tetrahydrofuran", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve Prasugrel Hydrochloride in methanol and add deuterium oxide. Stir the mixture at room temperature for several hours to allow for the exchange of a deuterium atom for a hydrogen atom at the para position. Filter the mixture and dry the solid product.", "Step 2: Dissolve the deuterated Prasugrel product in acetonitrile and add sodium hydride. Stir the mixture at room temperature for several hours to generate the anion of the deuterated Prasugrel product.", "Step 3: Bubble fluorine gas through the reaction mixture at low temperature (-78°C) to introduce a fluorine atom at the para position of the deuterated Prasugrel product.", "Step 4: Quench the reaction by adding methanol and then slowly adding hydrochloric acid to adjust the pH to acidic conditions. Filter the mixture and wash the solid product with water.", "Step 5: Dissolve the solid product in tetrahydrofuran and add sodium chloride. Stir the mixture at room temperature for several hours to generate p-Fluoro Prasugrel-d4 Hydrochloride. Filter the mixture and dry the solid product." ] }

CAS RN

1794753-98-2

Molecular Formula

C20H21ClFNO3S

Molecular Weight

413.925

IUPAC Name

[5-[2-cyclopropyl-2-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride

InChI

InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(9-8-17(15)26-18)19(20(24)14-2-3-14)13-4-6-16(21)7-5-13;/h4-7,10,14,19H,2-3,8-9,11H2,1H3;1H/i4D,5D,6D,7D;

InChI Key

VORROWWIWNJHRE-OAIJHCBKSA-N

SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=C(C=C3)F)C(=O)C4CC4.Cl

synonyms

2-[1-[2-Cyclopropyl-1-(4-fluorophenyl-d4)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic Acid Hydrochloride;  p-Fluoroprasugrel-d4 Hydrochloride;  2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl-d4)ethanone

Origin of Product

United States

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